4-Methyl(~13~C_6_)aniline
Overview
Description
4-Methyl(~13~C_6_)aniline, also known as 4-methylbenzenamine, is an organic compound with the molecular formula C_7H_9N. It consists of a benzene ring substituted with a methyl group and an amino group. This compound is a derivative of aniline and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl(~13~C_6_)aniline can be synthesized through several methods. One common method involves the nitration of toluene to form 4-nitrotoluene, followed by reduction to yield 4-methylaniline . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using tin and hydrochloric acid or catalytic hydrogenation .
Industrial Production Methods
In industrial settings, this compound is produced on a large scale using similar methods. The nitration of toluene is performed in large reactors, and the reduction is carried out using efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl(~13~C_6_)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: It can be reduced to form 4-methylcyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: 4-Nitrotoluene, 4-nitrosotoluene.
Reduction: 4-Methylcyclohexylamine.
Substitution: 4-Bromo-4-methylaniline, 4-nitro-4-methylaniline, 4-sulfo-4-methylaniline.
Scientific Research Applications
4-Methyl(~13~C_6_)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for pharmaceutical compounds and is used in drug development.
Industry: It is used in the production of rubber processing chemicals, herbicides, and antioxidants.
Mechanism of Action
The mechanism of action of 4-Methyl(~13~C_6_)aniline involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Aniline: The simplest aromatic amine, used in the production of polyurethane, dyes, and other chemicals.
4-Methoxyaniline: Similar structure with a methoxy group instead of a methyl group, used in the synthesis of pharmaceuticals and dyes.
4-Iodoaniline: Contains an iodine atom, used in organic synthesis and as a precursor for various compounds.
Uniqueness
4-Methyl(~13~C_6_)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group enhances its reactivity in certain chemical reactions compared to unsubstituted aniline .
Properties
IUPAC Name |
4-methyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-2-4-7(8)5-3-6/h2-5H,8H2,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMPPFPUUCRFN-WBJZHHNVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745993 | |
Record name | 4-Methyl(~13~C_6_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.109 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313734-69-8 | |
Record name | 4-Methyl(~13~C_6_)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1313734-69-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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